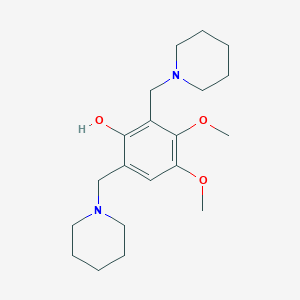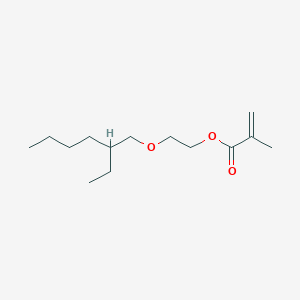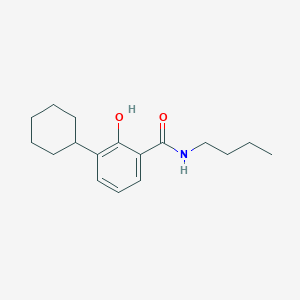![molecular formula C11H10N4 B14730089 [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile CAS No. 5471-69-2](/img/structure/B14730089.png)
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile is an organic compound characterized by the presence of a diazenyl group attached to a 2,5-dimethylphenyl ring and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile typically involves the diazotization of 2,5-dimethylaniline followed by coupling with malononitrile. The reaction conditions generally include:
Diazotization: 2,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of a base such as sodium acetate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reactant concentrations are optimized for maximum efficiency.
化学反応の分析
Types of Reactions
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, alkylated, and other substituted derivatives.
科学的研究の応用
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of [(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, modulating cellular signaling pathways.
類似化合物との比較
[(e)-(2,5-Dimethylphenyl)diazenyl]propanedinitrile can be compared with other similar compounds, such as:
[(e)-(2,4-Dimethylphenyl)diazenyl]propanedinitrile: Similar structure but with different substitution pattern on the phenyl ring.
[(e)-(2,6-Dimethylphenyl)diazenyl]propanedinitrile: Another isomer with different substitution pattern.
[(e)-(3,5-Dimethylphenyl)diazenyl]propanedinitrile: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
The unique substitution pattern of this compound imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
5471-69-2 |
|---|---|
分子式 |
C11H10N4 |
分子量 |
198.22 g/mol |
IUPAC名 |
2-[(2,5-dimethylphenyl)diazenyl]propanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-8-3-4-9(2)11(5-8)15-14-10(6-12)7-13/h3-5,10H,1-2H3 |
InChIキー |
KUVLTQSSNHTLGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)N=NC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



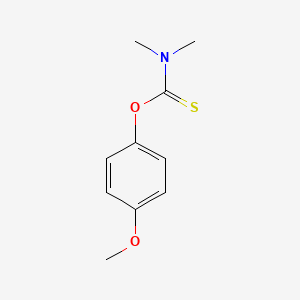
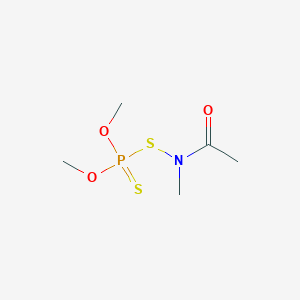
![3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol](/img/structure/B14730016.png)
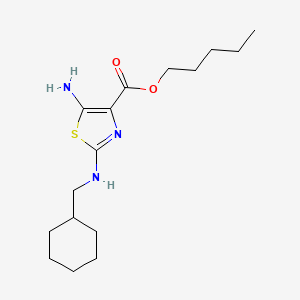

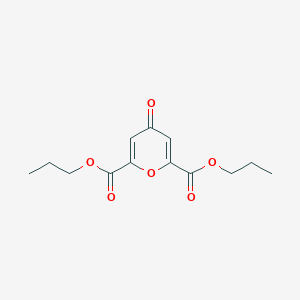
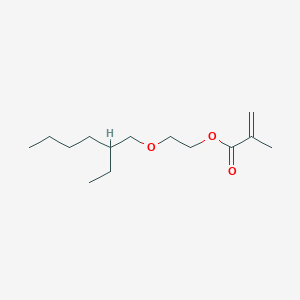
![[(1R,2S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B14730063.png)
![N-[2-(4-methylphenoxy)ethyl]-N-propyl-propan-1-amine](/img/structure/B14730065.png)

